N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide is a complex organic compound featuring a benzoxazole moiety linked to a phenyl ring, which is further connected to a chlorinated and ethoxylated benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide typically involves multiple steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Coupling with Phenyl Ring: The benzoxazole derivative is then coupled with a phenyl ring through a Suzuki or Heck coupling reaction, using palladium catalysts and appropriate ligands.
Introduction of Chlorine and Ethoxy Groups: The chlorination of the benzamide can be achieved using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzoxazole ring, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-chloro-4-ethoxybenzoic acid.
Reduction: Formation of 3-chloro-4-ethoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology and Medicine
This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its benzoxazole moiety is known for its antimicrobial and anticancer properties . Researchers are exploring its use in drug development for treating various diseases.
Industry
In the industrial sector, derivatives of this compound are being investigated for their use in the development of advanced materials, such as organic semiconductors and fluorescent dyes .
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog with similar aromatic properties but lacking the additional functional groups.
Benzimidazole: Similar in structure but with a nitrogen atom replacing the oxygen in the benzoxazole ring.
Benzothiazole: Contains a sulfur atom instead of oxygen, offering different chemical reactivity.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide is unique due to its combination of a benzoxazole ring with chlorinated and ethoxylated benzamide groups. This structural complexity provides a diverse range of chemical reactivity and potential biological activities, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H17ClN2O3 |
---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide |
InChI |
InChI=1S/C22H17ClN2O3/c1-2-27-19-11-10-14(13-17(19)23)21(26)24-16-7-5-6-15(12-16)22-25-18-8-3-4-9-20(18)28-22/h3-13H,2H2,1H3,(H,24,26) |
InChI Key |
PUEOGQCFCLQOJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.